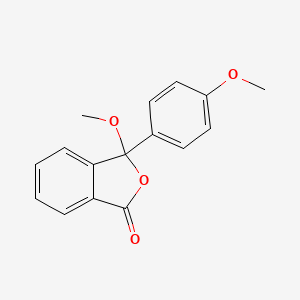
3-Methoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes both methoxy and isobenzofuran groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable isobenzofuran precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include:
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Controlled temperatures to optimize the reaction yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. Key aspects of industrial production include:
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
Optimization: Fine-tuning reaction parameters to achieve high purity and yield.
Safety: Implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparación Con Compuestos Similares
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyphenylacetic acid: Similar in structure but with different functional groups.
4-Methoxy-3-hydroxyphenylacetic acid: Another related compound with distinct chemical properties.
3-Methoxytyramine hydrochloride: Shares the methoxy group but differs in overall structure and reactivity.
Propiedades
Número CAS |
40893-30-9 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
3-methoxy-3-(4-methoxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-12-9-7-11(8-10-12)16(19-2)14-6-4-3-5-13(14)15(17)20-16/h3-10H,1-2H3 |
Clave InChI |
JUPFWHYTUXPAFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


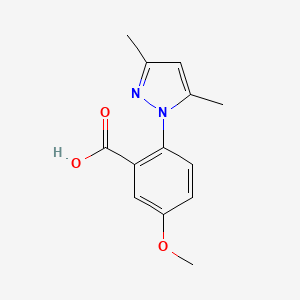

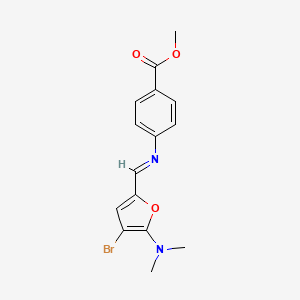

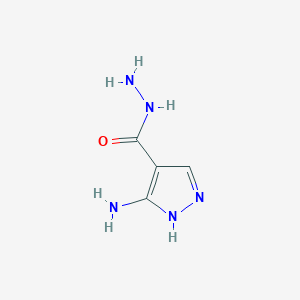
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
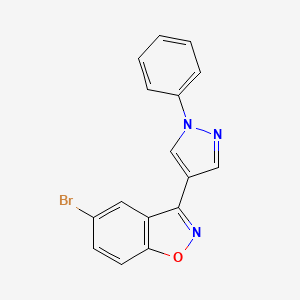
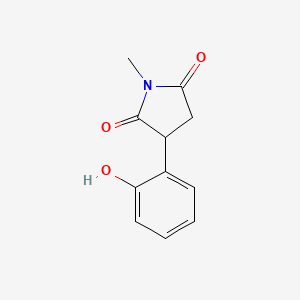

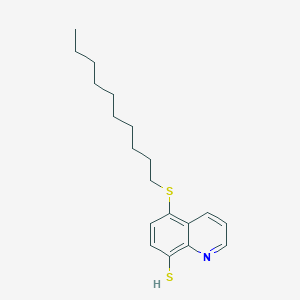
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
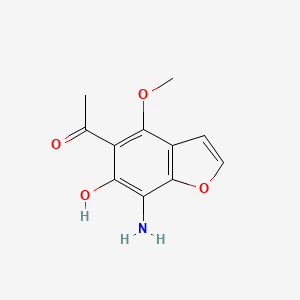

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
